Olmidine

Descripción

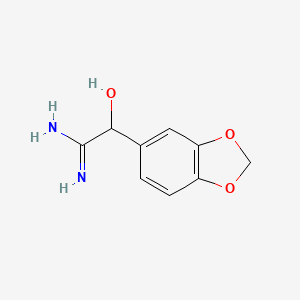

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8,12H,4H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOREOOGDLINFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865064 | |

| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22693-65-8, 46319-96-4, 788094-87-1 | |

| Record name | Olmidine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022693658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olmidine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046319964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olmidine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788094871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLMIDINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWA7D4VAX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T3B934Y1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLMIDINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X082H783C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Synthesis of Olmesartan Medoxomil

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Olmesartan Medoxomil, a potent and selective angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension.

Chemical Structure and Properties

Olmesartan Medoxomil is an ester prodrug that is rapidly and completely hydrolyzed to its pharmacologically active metabolite, Olmesartan, during absorption from the gastrointestinal tract.[1][2]

IUPAC Name: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylate.[3][4]

Structural Formula: The molecule consists of several key functional groups:

-

An imidazole (B134444) ring substituted with a propyl group, a hydroxyisopropyl group, and a carboxylate group.

-

A biphenyl tetrazole moiety, which is characteristic of the sartan class of drugs.

-

A medoxomil ester group, which enhances the bioavailability of the parent compound, Olmesartan.[5] This ester is cleaved in vivo to release the active carboxylic acid.

| Property | Value | References |

| Molecular Formula | C₂₉H₃₀N₆O₆ | |

| Molecular Weight | 558.59 g/mol | |

| CAS Number | 144689-63-4 | |

| Appearance | White to light yellowish-white powder or crystalline powder. | |

| Solubility | Practically insoluble in water, sparingly soluble in methanol. | |

| Melting Point | 180–182 °C |

Synthesis of Olmesartan Medoxomil

The synthesis of Olmesartan Medoxomil is a multi-step process involving the construction of the substituted imidazole core followed by its coupling with the biphenyl-tetrazole side chain and subsequent esterification. A common and commercially viable route involves the use of a trityl protecting group for the tetrazole moiety, which is removed in the final step.

Overall Synthetic Pathway

The synthesis generally proceeds through the following key transformations:

-

N-Alkylation: The imidazole intermediate, Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is alkylated with a protected biphenyl-tetrazole derivative, typically 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole. This step yields Trityl Olmesartan Ethyl Ester.

-

Saponification: The ethyl ester of the resulting compound is hydrolyzed, usually with a base like sodium hydroxide (B78521), to form the corresponding sodium salt (Trityl Olmesartan sodium salt).

-

Esterification: The carboxylate salt is then esterified with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (B1353921) to attach the medoxomil prodrug moiety, resulting in Trityl Olmesartan Medoxomil.

-

Deprotection (Detritylation): The final step involves the acidic removal of the trityl protecting group from the tetrazole ring to yield the final product, Olmesartan Medoxomil.

Experimental Protocols

The following protocols are adapted from published literature and represent a common synthetic route.

Step 1: Preparation of Trityl Olmesartan Ethyl Ester (4)

-

Reactants: To a solution of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (Compound 2, 100 kg) in N,N-Dimethylacetamide (300 L), add powdered anhydrous potassium carbonate (72 kg).

-

Procedure: Add 4-(bromomethyl)-2'- (1-trityl-1H-tetrazol-5-yl)biphenyl (Compound 3, 227.5 kg) at a temperature of 25–30°C. Raise the reaction temperature to 40–45°C and stir for approximately 12 hours.

-

Work-up: After reaction completion, add acetone (B3395972) (700 L) to the reaction mass. The resulting slurry is processed to isolate the product.

-

Yield: A 90% yield of Trityl Olmesartan Ethyl Ester is typically achieved.

Step 2: Preparation of Trityl Olmesartan Medoxomil (7)

-

Saponification: A solution of Trityl Olmesartan Ethyl Ester (Compound 4, 200 kg) in a mixture of tetrahydrofuran (B95107) (1200 L) and ethanol (B145695) (200 L) is pre-cooled to 10–15°C. An aqueous solution of sodium hydroxide (11.73 kg in 50 L DM water) is added, and the mixture is stirred for 5 hours. The reaction mass is concentrated under reduced pressure to afford Trityl Olmesartan sodium salt (Compound 5) as an oily mass.

-

Esterification: The resulting sodium salt is then reacted with 4-chloromethyl-5-methyl-1,3-dioxolen-2-one to provide Trityl Olmesartan Medoxomil.

-

Work-up and Purification: The product is isolated by adding diisopropylether to the concentrated organic layer, cooling the resulting slurry to 0–5°C, and filtering. The product is obtained as a white powder.

-

Yield & Purity: This step typically results in a 90% yield with a purity of ≥99.5% by HPLC.

Step 3: Preparation of Olmesartan Medoxomil (1)

-

Deprotection: A suspension of Trityl Olmesartan Medoxomil (Compound 7, 175 kg) in 75% v/v aqueous acetic acid (875 L) is stirred at 25–30°C for 10 hours.

-

Work-up: The byproduct, trityl alcohol, is removed by filtration. Methylene chloride (1225 L) and demineralized water (875 L) are added to the filtrate. The layers are separated, and the organic layer is processed to isolate the crude product.

-

Final Purification: The crude Olmesartan Medoxomil is purified by recrystallization from a mixture of acetone and ethyl acetate. The contents are heated, filtered through hyflo to remove carbon, and then concentrated. The resulting slurry is cooled to 0–5°C, stirred, and filtered to afford the pure product.

-

Final Yield & Purity: This process yields pure Olmesartan Medoxomil with a 99.9% HPLC purity. The overall yield for the entire synthesis is reported to be around 62%.

Quantitative Synthesis Data

| Step | Product | Yield (%) | Purity (HPLC, %) | Reference |

| 1 | Trityl Olmesartan Ethyl Ester | 90 | >99 | |

| 2 | Trityl Olmesartan Medoxomil | 90 | ≥99.5 | |

| 3 | Crude Olmesartan Medoxomil | - | - | |

| 4 | Pure Olmesartan Medoxomil | 90 (purification step) | 99.9 | |

| Overall | Olmesartan Medoxomil | ~62 | 99.9 |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Olmesartan Medoxomil exerts its antihypertensive effects by blocking the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure. Olmesartan, the active metabolite, is a selective AT1 receptor antagonist.

The RAAS Pathway:

-

Renin Release: In response to low blood pressure, the kidneys release the enzyme renin.

-

Angiotensin I Formation: Renin cleaves angiotensinogen (B3276523) (produced by the liver) to form the inactive decapeptide, Angiotensin I.

-

Angiotensin II Formation: Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, converts Angiotensin I to Angiotensin II, a potent vasoconstrictor.

-

AT1 Receptor Activation: Angiotensin II binds to AT1 receptors on vascular smooth muscle cells, causing vasoconstriction. It also stimulates the adrenal cortex to release aldosterone (B195564), which promotes sodium and water retention by the kidneys. Both actions lead to an increase in blood pressure.

Inhibition by Olmesartan: Olmesartan selectively and competitively blocks the binding of Angiotensin II to the AT1 receptor. This inhibition prevents vasoconstriction and reduces aldosterone secretion, leading to vasodilation, decreased sodium and water retention, and consequently, a reduction in blood pressure.

References

Beyond the Angiotensin Receptor: An In-depth Technical Guide to the Molecular Targets of Olmesartan

For Researchers, Scientists, and Drug Development Professionals

Olmesartan, an established angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension. Its primary mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, leading to vasodilation and a reduction in blood pressure.[1][2] However, a growing body of evidence reveals that the therapeutic effects of Olmesartan extend beyond this singular target. This technical guide delves into the pleiotropic molecular mechanisms of Olmesartan, exploring its engagement with various signaling pathways and molecular targets that contribute to its anti-inflammatory, antioxidant, and vasoprotective properties.

Attenuation of Oxidative Stress and Inflammation

A significant aspect of Olmesartan's action beyond AT1 receptor blockade is its ability to mitigate oxidative stress and inflammation, key contributors to cardiovascular pathology.[3][4]

Modulation of NADPH Oxidase and Reactive Oxygen Species (ROS) Production

Olmesartan has been shown to suppress the expression of p22phox, a critical subunit of NADPH oxidase, the primary source of vascular reactive oxygen species (ROS).[3] This reduction in p22phox leads to decreased production of superoxide (B77818) anions (O₂⁻) and other ROS, thereby increasing nitric oxide (NO) bioavailability and ameliorating endothelial dysfunction.

Upregulation of Antioxidant Defense Mechanisms

Olmesartan promotes the expression of Heme Oxygenase-1 (HO-1), an inducible enzyme with potent antioxidant and anti-inflammatory properties. HO-1 catalyzes the degradation of heme into biliverdin, which is subsequently converted to the powerful antioxidant bilirubin, and carbon monoxide (CO), a vasodilator. Furthermore, Olmesartan has been shown to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.

Inhibition of Inflammatory Signaling Pathways

Olmesartan exerts its anti-inflammatory effects by modulating key signaling cascades:

-

Nuclear Factor-kappa B (NF-κB) Pathway: Olmesartan can restrain the activation of the NF-κB pathway, a pivotal transcription factor for pro-inflammatory genes. It has been shown to lessen the expression of TNF receptor-associated factor 6 (TRAF-6) and suppress the nuclear translocation of the NF-κB p65 subunit.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Olmesartan influences several MAPK cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. By reducing the phosphorylation of ERK1/2 and the activation of p38MAPK and JNK, Olmesartan can inhibit cellular responses involved in inflammation and vascular remodeling.

-

Src Kinase Pathway: Olmesartan has been found to inhibit the angiotensin II-induced activation of Src tyrosine kinase, which in turn can suppress the downstream activation of ERK1/2 and JNK, leading to the inhibition of vascular smooth muscle cell migration.

Quantitative Data on Anti-inflammatory and Antioxidant Effects

| Parameter | Baseline (Mean ± SD) | 3 Months Treatment (Mean ± SD) | 6 Months Treatment (Mean ± SD) | p-value | Reference |

| p22phox (densitometric units) | 9.32 ± 2.43 | 7.10 ± 2.61 | 4.55 ± 1.26 | < 0.001 | |

| HO-1 (densitometric units) | 7.70 ± 0.71 | 10.87 ± 1.92 | 11.11 ± 1.89 | = 0.001 | |

| Phosphorylated ERK1/2 (densitometric units) | 5.62 ± 1.11 | 3.94 ± 1.44 | 1.94 ± 0.87 | < 0.001 | |

| High-sensitivity C-reactive protein (hs-CRP) (mg/L) | - | Significantly Reduced vs. Placebo | - | - | |

| High-sensitivity Tumor Necrosis Factor-α (hs-TNF-α) | - | Significantly Reduced vs. Placebo | - | - | |

| Interleukin-6 (IL-6) | - | Significantly Reduced vs. Placebo | - | - | |

| Monocyte Chemotactic Protein-1 (MCP-1) | - | Significantly Reduced vs. Placebo | - | - |

Experimental Protocols

Quantification of p22phox, HO-1, and Phosphorylated ERK1/2 Protein Expression:

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) were isolated from hypertensive patients at baseline, and after 3 and 6 months of treatment with Olmesartan medoxomil (20 mg/day).

-

Western Blotting: Protein extracts from PBMCs were separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membranes were then incubated with primary antibodies specific for p22phox, HO-1, and phosphorylated ERK1/2, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system and quantified by densitometry.

Measurement of Plasma Oxidized Low-Density Lipoproteins (oxLDL):

-

Sample Collection: Plasma samples were collected from hypertensive patients at the same time points as PBMC collection.

-

ELISA: Plasma levels of oxLDL were determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Measurement of Inflammatory Markers (hs-CRP, hs-TNF-α, IL-6, MCP-1):

-

Study Design: The EUTOPIA (EUropean Trial on Olmesartan and Pravastatin in Inflammation and Atherosclerosis) study was a randomized, placebo-controlled trial.

-

Sample Analysis: Serum levels of hs-CRP, hs-TNF-α, IL-6, and MCP-1 were measured at baseline and after 12 weeks of treatment with Olmesartan medoxomil (20 mg/d) or placebo.

Signaling Pathway Diagrams

References

The Modulatory Effects of Olmesartan Medoxomil on the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of olmesartan (B1677269) medoxomil on the renin-angiotensin system (RAS). Olmesartan, the active metabolite of the prodrug olmesartan medoxomil, is a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB) widely used in the management of hypertension.[1][2] This document details the mechanism of action, presents quantitative data from clinical and preclinical studies, outlines key experimental protocols for assessing RAS components, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

The renin-angiotensin system is a critical regulator of blood pressure, fluid, and electrolyte balance.[1] The octapeptide angiotensin II is the primary active component of this system, exerting its effects by binding to AT1 receptors located in various tissues, including vascular smooth muscle and the adrenal glands.[1][3] This binding initiates a cascade of physiological responses, including vasoconstriction, aldosterone (B195564) secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.

Olmesartan medoxomil, after oral administration, is rapidly and completely hydrolyzed to its active form, olmesartan. Olmesartan is a highly potent, competitive, and selective AT1 receptor antagonist. It exhibits more than a 12,500-fold greater affinity for the AT1 receptor than for the AT2 receptor. By selectively blocking the binding of angiotensin II to the AT1 receptor, olmesartan effectively inhibits the downstream physiological effects of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure. This blockade of the AT1 receptor also interrupts the negative feedback loop on renin secretion, leading to a compensatory increase in plasma renin activity (PRA) and circulating angiotensin II levels; however, these increased levels do not overcome the antihypertensive effect of olmesartan.

Quantitative Effects on the Renin-Angiotensin System

The administration of olmesartan medoxomil leads to predictable and dose-dependent changes in the components of the renin-angiotensin system. These effects have been quantified in numerous clinical trials.

Dose-Dependent Effects on RAS Components in Healthy Volunteers

A study in normotensive subjects demonstrated the dose-dependent effects of single doses of olmesartan medoxomil on plasma renin activity and urinary aldosterone excretion.

| Dose of Olmesartan Medoxomil | Maximal Change in Plasma Renin Activity (PRA) vs. Placebo | 24-h Urinary Aldosterone Excretion vs. Placebo |

| 5 mg | Significant Increase | Significant Decrease |

| 20 mg | Significant Increase (more prolonged than 5 mg) | Significant Decrease |

| 40 mg | Significant Increase (most prolonged) | Significant Decrease |

Data compiled from a study on the acute vascular effects of olmesartan in normal subjects.

Comparison of Olmesartan with Other Angiotensin II Receptor Blockers (ARBs)

Head-to-head clinical trials have compared the efficacy of olmesartan with other ARBs in modulating the renin-angiotensin system and reducing blood pressure.

Table 2.1: Change in Plasma Renin Activity (PRA) with Olmesartan vs. Valsartan (B143634) in Healthy Volunteers

| Treatment (Single Dose) | Change in PRA from Pre-dose to 24 hr (ΔPRA) |

| Placebo | No significant change |

| Olmesartan 20 mg | Significant increase (P=0.002 vs. Placebo) |

| Olmesartan 40 mg | Significantly higher increase than 20 mg (P=0.004) and both valsartan doses (P<0.001) |

| Valsartan 80 mg | No significant increase at 24 hr |

| Valsartan 160 mg | Significant increase (P=0.029 vs. Placebo) |

This 5-way crossover study highlights a more prolonged AT1 receptor blockade with olmesartan 40 mg compared to the tested doses of valsartan.

Table 2.2: Effects on Angiotensin II and Aldosterone Levels: Olmesartan vs. Azilsartan (B1666440) in Hypertensive Patients Post-Cardiac Surgery

| Treatment (1 year) | Plasma Angiotensin II Levels | Plasma Aldosterone Levels |

| Olmesartan | Significantly lower than azilsartan group (p=0.011) | Significantly lower than azilsartan group (p=0.028) |

| Azilsartan | Higher than olmesartan group | Higher than olmesartan group |

This changeover trial suggests that olmesartan reduces angiotensin II and aldosterone levels more effectively than azilsartan in this patient population.

Table 2.3: Comparative Efficacy in Blood Pressure Reduction

| Study Comparison | Patient Population | Key Finding |

| Olmesartan 20 mg vs. Losartan 50 mg, Valsartan 80 mg, Irbesartan 150 mg | Mild to moderate hypertension | Olmesartan was significantly more effective in reducing sitting cuff diastolic blood pressure. |

| Olmesartan 20 mg vs. Candesartan 8 mg | Moderate to severe hypertension | Olmesartan was more effective in lowering 24-hour blood pressure at week 8. |

Signaling Pathways and Experimental Workflows

Renin-Angiotensin System and the Action of Olmesartan

The following diagram illustrates the renin-angiotensin signaling pathway and the point of intervention for olmesartan.

Caption: The Renin-Angiotensin System and Olmesartan's point of action.

Experimental Workflow: Assessing Olmesartan's Effect on RAS

The following diagram outlines a typical in vivo experimental workflow to evaluate the effects of an ARB like olmesartan on the renin-angiotensin system.

Caption: In vivo workflow for assessing olmesartan's effects on RAS.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to quantify the components of the renin-angiotensin system.

Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)

Principle: This method quantifies the enzymatic activity of renin in plasma by measuring the rate of angiotensin I generation from endogenous angiotensinogen. The generated angiotensin I is then measured by a competitive radioimmunoassay.

Protocol:

-

Sample Collection and Preparation:

-

Collect whole blood into pre-chilled EDTA-containing tubes.

-

Immediately centrifuge at 4°C to separate plasma.

-

Store plasma at -20°C or lower until analysis.

-

-

Angiotensin I Generation:

-

Thaw plasma samples on ice.

-

To inhibit angiotensin-converting enzyme and angiotensinases, add a cocktail of inhibitors (e.g., EDTA, dimercaprol, and 8-hydroxyquinoline).

-

Adjust the plasma pH to the optimal range for renin activity (typically pH 5.7-6.0) using a suitable buffer.

-

Divide the plasma sample into two aliquots. Incubate one aliquot at 37°C for a defined period (e.g., 1-3 hours) to allow for angiotensin I generation. Keep the second aliquot at 4°C as a blank to measure baseline angiotensin I.

-

-

Radioimmunoassay for Angiotensin I:

-

Prepare a standard curve using known concentrations of unlabeled angiotensin I.

-

In assay tubes, combine the plasma incubates (both 37°C and 4°C), a fixed amount of 125I-labeled angiotensin I, and a specific anti-angiotensin I antibody.

-

Incubate the mixture to allow for competitive binding between labeled and unlabeled angiotensin I for the antibody.

-

Separate the antibody-bound angiotensin I from the free fraction using a separation agent (e.g., charcoal or a second antibody).

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

-

Calculation:

-

Calculate the concentration of angiotensin I in the plasma samples by comparing the measured radioactivity to the standard curve.

-

The plasma renin activity is expressed as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hour).

-

Measurement of Angiotensin II by Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: A competitive ELISA is commonly used for the quantification of angiotensin II in plasma. In this assay, angiotensin II in the sample competes with a labeled angiotensin II for binding to a limited number of anti-angiotensin II antibody sites.

Protocol:

-

Sample Collection and Preparation:

-

Collect blood into chilled tubes containing EDTA and a protease inhibitor cocktail to prevent angiotensin II degradation.

-

Centrifuge at 4°C and store the plasma at -80°C.

-

Prior to the assay, extract angiotensin II from the plasma using solid-phase extraction (SPE) with C18 columns to remove interfering substances.

-

-

ELISA Procedure (based on a typical commercial kit):

-

Prepare a standard curve with known concentrations of angiotensin II.

-

Add standards, controls, and extracted samples to the wells of a microplate pre-coated with an anti-angiotensin II antibody.

-

Add a fixed amount of biotinylated angiotensin II to each well.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound components.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated angiotensin II.

-

Wash the plate again.

-

Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Calculation:

-

The concentration of angiotensin II in the samples is inversely proportional to the measured absorbance.

-

Calculate the angiotensin II concentration by interpolating the absorbance values on the standard curve.

-

Measurement of Aldosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly specific and sensitive method for the quantification of aldosterone in plasma or serum. It involves chromatographic separation of aldosterone from other sample components followed by mass spectrometric detection and quantification.

Protocol:

-

Sample Collection and Preparation:

-

Collect blood into a serum or EDTA plasma tube.

-

Centrifuge to separate the serum or plasma.

-

-

Sample Extraction:

-

Add a deuterated internal standard (e.g., d4-aldosterone) to the samples, calibrators, and controls.

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate aldosterone and the internal standard from the plasma matrix. A common method involves protein precipitation followed by SPE.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into a liquid chromatography system. A C18 column is typically used for separation.

-

The eluent from the LC column is introduced into the tandem mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both aldosterone and the internal standard.

-

-

Quantification:

-

A calibration curve is generated by plotting the peak area ratio of aldosterone to the internal standard against the concentration of the calibrators.

-

The concentration of aldosterone in the samples is determined from the calibration curve based on their peak area ratios.

-

AT1 Receptor Binding Assay

Principle: This in vitro assay measures the binding affinity of a compound, such as olmesartan, to the AT1 receptor. It typically involves a competitive binding experiment using a radiolabeled ligand.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells).

-

-

Competitive Binding Assay:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [3H]-olmesartan or [125I]-Sar1,Ile8-angiotensin II).

-

Add increasing concentrations of the unlabeled competitor compound (olmesartan).

-

Incubate the mixture to reach binding equilibrium.

-

-

Separation and Detection:

-

Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Conclusion

Olmesartan medoxomil is a highly effective AT1 receptor blocker that exerts a profound and dose-dependent influence on the renin-angiotensin system. Its potent and selective blockade of the AT1 receptor leads to a significant reduction in blood pressure, accompanied by a compensatory increase in plasma renin activity and a decrease in aldosterone levels. The quantitative data and detailed experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate pharmacology of olmesartan and other modulators of the renin-angiotensin system. The provided visualizations of the signaling pathway and experimental workflows offer a clear conceptual understanding of the underlying biological and methodological principles.

References

- 1. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Olmesartan compared with other angiotensin II receptor antagonists: head-to-head trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

An In-Depth Technical Guide to the Cellular Pathways Modulated by Olmesartan Medoxomil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olmesartan (B1677269) medoxomil, an angiotensin II receptor blocker (ARB), is a potent antihypertensive agent with a well-established mechanism of action centered on the Renin-Angiotensin-Aldosterone System (RAAS). Beyond its primary function, a growing body of evidence reveals that olmesartan exerts pleiotropic effects, modulating a range of cellular pathways implicated in oxidative stress, inflammation, and fibrosis. This technical guide provides a comprehensive overview of these modulated pathways, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the intricate signaling networks. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking a deeper understanding of the multifaceted cellular impacts of olmesartan.

Core Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Olmesartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan. Olmesartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the RAAS. By blocking the binding of angiotensin II to the AT1 receptor, olmesartan inhibits vasoconstriction and aldosterone (B195564) secretion, leading to a reduction in blood pressure.[1]

Signaling Pathway Diagram: Renin-Angiotensin-Aldosterone System

Modulation of Oxidative Stress Pathways

Olmesartan has been shown to attenuate oxidative stress through multiple mechanisms, primarily by inhibiting the production of reactive oxygen species (ROS) and enhancing antioxidant defenses.

NADPH Oxidase Inhibition

A key source of ROS in the vasculature is the NADPH oxidase enzyme complex. Olmesartan treatment has been demonstrated to reduce the expression of essential subunits of this complex, such as p22phox.[2]

Upregulation of Antioxidant Enzymes

Olmesartan has been observed to increase the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[2] This effect may be mediated, in part, through the activation of the Nrf2 transcription factor, a master regulator of the antioxidant response.[3][4]

Signaling Pathway Diagram: Oxidative Stress Modulation

Quantitative Data on Oxidative Stress Markers

| Biomarker | Study Population/Model | Treatment | Change from Baseline/Control | Reference(s) |

| p22phox Protein Expression | Hypertensive Patients | Olmesartan (20 mg/day) for 6 months | ▼ 51.2% | [2] |

| Heme Oxygenase-1 (HO-1) Protein Expression | Hypertensive Patients | Olmesartan (20 mg/day) for 6 months | ▲ 44.3% | [2] |

| Phosphorylated ERK1/2 | Hypertensive Patients | Olmesartan (20 mg/day) for 6 months | ▼ 65.5% | [2] |

| Oxidized LDL (oxLDL) | Hypertensive Patients | Olmesartan (20 mg/day) for 6 months | Significant decline | [2] |

| 8-isoprostane | Type 2 Diabetes Patients | Olmesartan | Reduced levels | [5] |

Attenuation of Inflammatory Signaling

Chronic inflammation is a key contributor to vascular and tissue damage. Olmesartan has demonstrated anti-inflammatory properties by modulating several pro-inflammatory signaling cascades.

NF-κB Pathway Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation. Olmesartan has been shown to inhibit the activation and nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[6][7]

Cytokine and Chemokine Modulation

Clinical studies have reported that olmesartan treatment reduces circulating levels of pro-inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[5]

MAPK Pathway Interference

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is involved in cellular responses to stress and inflammation. Olmesartan has been found to reduce the phosphorylation of ERK1/2, suggesting an inhibitory effect on this signaling cascade.[2]

Signaling Pathway Diagram: Inflammatory Pathway Modulation

Quantitative Data on Inflammatory Markers

| Biomarker | Study Population/Model | Treatment | Change from Baseline/Control | Reference(s) |

| hs-CRP | Hypertensive Patients | Olmesartan for 12 weeks | ▼ >20% | [8] |

| TNF-α | Hypertensive Patients | Olmesartan for 6 weeks | ▼ 8.9% | [6] |

| IL-6 | Hypertensive Patients | Olmesartan for 6 weeks | ▼ 14.0% | [6] |

| Nuclear NF-κB p65 | IL-29-treated Chondrocytes | Olmesartan (3.0 μM) | Significant inhibition | [6] |

Amelioration of Fibrotic Processes

Fibrosis, the excessive deposition of extracellular matrix (ECM), contributes to organ dysfunction. Olmesartan has shown promise in mitigating fibrotic processes in various tissues.

TGF-β1/Smad Pathway Inhibition

Transforming Growth Factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine. Olmesartan has been found to reduce the expression of TGF-β1 and interfere with its downstream signaling, which is critical for the synthesis of ECM components like collagen.[9][10]

Modulation of Matrix Metalloproteinases (MMPs)

MMPs are enzymes involved in the degradation of the ECM. Olmesartan has been shown to modulate the activity of MMPs, such as MMP-2 and MMP-9, which can influence tissue remodeling in fibrotic conditions.

Signaling Pathway Diagram: Fibrosis Pathway Modulation

Quantitative Data on Fibrosis Markers

| Biomarker | Study Population/Model | Treatment | Change from Baseline/Control | Reference(s) |

| Plasma TGF-β1 | Bile Duct-Ligated Rats | Olmesartan (1 mg/kg/day) | ▼ 79% | [9] |

| Liver Hydroxyproline | Bile Duct-Ligated Rats | Olmesartan (1 mg/kg/day) | ▼ 45% (per gram of tissue) | [9] |

| Collagen α1(I) mRNA | Bile Duct-Ligated Rats | Olmesartan (1 mg/kg/day) | ▼ 44% | [9] |

| α-SMA Expression | TGF-β1-induced Valvular Interstitial Cells | Olmesartan (100 nmol/L) | Significantly reduced | [11] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Western Blot for Protein Expression (e.g., p22phox, HO-1, p-ERK1/2)

Objective: To quantify the relative abundance of specific proteins in cell or tissue lysates.

Methodology:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p22phox, anti-HO-1, anti-phospho-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

ELISA for Soluble Biomarkers (e.g., oxLDL, TGF-β1, 8-isoprostane)

Objective: To measure the concentration of a specific antigen in a sample (e.g., plasma, serum, cell culture supernatant).

Methodology:

-

Coating: Coat a 96-well plate with a capture antibody specific for the target antigen.

-

Blocking: Block non-specific binding sites.

-

Sample and Standard Incubation: Add standards of known concentrations and unknown samples to the wells.

-

Detection Antibody Incubation: Add a biotinylated detection antibody that binds to a different epitope on the antigen.

-

Enzyme Conjugate Incubation: Add a streptavidin-HRP conjugate that binds to the biotinylated detection antibody.

-

Substrate Addition: Add a colorimetric substrate (e.g., TMB) that is converted by HRP to a colored product.

-

Reaction Stoppage: Stop the reaction with an acid solution.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Generate a standard curve and calculate the concentration of the antigen in the samples.

Gelatin Zymography for MMP Activity

Objective: To detect the activity of gelatinases (e.g., MMP-2, MMP-9) in biological samples.

Methodology:

-

Sample Preparation: Prepare protein samples under non-reducing conditions.

-

Electrophoresis: Separate proteins on a polyacrylamide gel containing gelatin.[2][9]

-

Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions to allow enzymatic activity.

-

Staining: Stain the gel with Coomassie Brilliant Blue.

-

Destaining: Destain the gel to visualize clear bands of gelatin degradation against a blue background.

-

Analysis: The location and intensity of the clear bands indicate the presence and relative activity of the gelatinases.[1][12]

NF-κB Activation Assay

Objective: To measure the activation of NF-κB, typically by quantifying the nuclear translocation of the p65 subunit.

Methodology (ELISA-based):

-

Nuclear Extract Preparation: Isolate nuclear proteins from treated and untreated cells.

-

Binding to DNA Probe: Add nuclear extracts to a 96-well plate pre-coated with a DNA probe containing the NF-κB consensus binding site.[13][14]

-

Primary Antibody Incubation: Add a primary antibody specific for the p65 subunit of NF-κB.

-

Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody.

-

Substrate Addition and Detection: Add a colorimetric substrate and measure the absorbance.

-

Analysis: The absorbance is proportional to the amount of activated NF-κB in the nucleus.

Crosstalk and Integration of Pathways

The cellular effects of olmesartan are not isolated to individual pathways. There is significant crosstalk and integration between the RAAS, oxidative stress, inflammatory, and fibrotic signaling cascades. For instance, Angiotensin II-induced oxidative stress can activate NF-κB, leading to inflammation, which in turn can promote a pro-fibrotic environment through the release of cytokines like TGF-β1. Olmesartan's ability to block the initial trigger in this cascade—the AT1 receptor—allows it to exert broad-spectrum beneficial effects.

Conceptual Diagram: Pathway Crosstalk

References

- 1. Impact of olmesartan on blood pressure, endothelial function, and cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Olmesartan protects against oxidative stress possibly through the Nrf2 signaling pathway and inhibits inflammation in daunorubicin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Olmesartan ameliorates cyclophosphamide-induced hemorrhagic cystitis in rats via Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An angiotensin II type 1 receptor antagonist, olmesartan medoxomil, improves experimental liver fibrosis by suppression of proliferation and collagen synthesis in activated hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An angiotensin II type 1 receptor antagonist, olmesartan medoxomil, improves experimental liver fibrosis by suppression of proliferation and collagen synthesis in activated hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Roles of angiotensin II, Olmesartan and PD123319 on proliferation, oxidative stress and TGF-β1 in HUVEC culture - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Preclinical Cardiovascular Profile of Olmesartan Medoxomil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olmesartan (B1677269) medoxomil, a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB), has demonstrated significant antihypertensive efficacy in clinical practice. This technical guide delves into the extensive preclinical research that has elucidated the multifaceted cardiovascular effects of olmesartan beyond simple blood pressure reduction. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and underlying signaling pathways, offering a valuable resource for researchers in cardiovascular drug discovery and development.

Core Mechanism of Action

Olmesartan medoxomil is a prodrug that is rapidly and completely converted to its active metabolite, olmesartan, during absorption from the gastrointestinal tract. Olmesartan exerts its pharmacological effects by selectively and competitively blocking the binding of angiotensin II (Ang II) to the AT1 receptor.[1] This blockade inhibits the primary physiological actions of Ang II, including vasoconstriction, aldosterone (B195564) secretion, and sympathetic nervous system activation, leading to a reduction in blood pressure.[1] Preclinical studies in various animal models have consistently demonstrated the potent and long-lasting antihypertensive effects of olmesartan.

Key Preclinical Cardiovascular Effects

Preclinical investigations have revealed that olmesartan medoxomil confers significant cardiovascular protection through mechanisms that extend beyond its primary antihypertensive action. These pleiotropic effects include the attenuation of cardiac hypertrophy and remodeling, improvement of endothelial function, and reduction of vascular inflammation and oxidative stress.

Attenuation of Cardiac Hypertrophy and Remodeling

Olmesartan has been shown to effectively regress and prevent cardiac hypertrophy and fibrosis in various preclinical models of cardiac stress.

-

Spontaneously Hypertensive Rats (SHRs): In SHRs, a genetic model of hypertension, long-term treatment with olmesartan significantly reduced left ventricular mass and attenuated cardiac fibrosis.[2] These structural improvements were associated with enhanced diastolic function.[2]

-

Pressure Overload-Induced Hypertrophy: In mouse models of pressure overload induced by transverse aortic constriction (TAC), olmesartan treatment attenuated the development of cardiac hypertrophy and fibrosis.[3]

-

Myocardial Infarction (MI): In rodent models of MI, olmesartan administration has been shown to improve cardiac function and attenuate adverse remodeling of the left ventricle.

-

Renovascular Hypertensive Rats: In the two-kidney, one-clip (2K1C) model of renovascular hypertension, olmesartan reversed left ventricular hypertrophy and reduced levels of the pro-inflammatory cytokine IL-6.

Improvement of Endothelial Function

Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis. Preclinical studies have consistently demonstrated that olmesartan improves endothelial function.

-

Apolipoprotein E-Deficient (ApoE-/-) Mice: In ApoE-/- mice, a model of atherosclerosis, olmesartan treatment improved endothelium-dependent vasodilation and reduced atherosclerotic plaque formation, partly by reducing oxidative stress.

-

Mechanism of Action: Olmesartan's beneficial effects on the endothelium are attributed to its ability to increase the bioavailability of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule, and to reduce the production of reactive oxygen species (ROS).

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are key drivers of cardiovascular disease. Olmesartan has demonstrated potent anti-inflammatory and antioxidant properties in preclinical settings.

-

Reduction of Inflammatory Markers: In various animal models, olmesartan treatment has been shown to reduce the expression and levels of key pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).

-

Inhibition of Oxidative Stress: Olmesartan attenuates oxidative stress by reducing the production of ROS, in part through the inhibition of NADPH oxidase, a major source of superoxide (B77818) in the vasculature.

Quantitative Data Summary

The following tables summarize the key quantitative findings from representative preclinical studies investigating the cardiovascular effects of olmesartan medoxomil.

Table 1: Effects of Olmesartan on Cardiac Hypertrophy and Function

| Animal Model | Duration of Treatment | Olmesartan Dose | Key Findings | Reference(s) |

| Spontaneously Hypertensive Rats (SHRs) | 3 months | 2.5 mg/kg/day | - Decreased systolic blood pressure- Attenuated ventricular hypertrophy and fibrosis- Improved diastolic function | |

| Renovascular Hypertensive Rats (2K1C) | 7 weeks | 10 mg/kg/day | - Reversed left ventricular hypertrophy- Significantly reduced serum and cardiac IL-6 levels | |

| Experimental Autoimmune Myocarditis (Rats) | 21 days | 10 mg/kg/day | - Improved myocardial function (increased ±dP/dt, ejection fraction)- Reduced cardiac fibrosis and hypertrophy |

Table 2: Effects of Olmesartan on Endothelial Function and Atherosclerosis

| Animal Model | Duration of Treatment | Olmesartan Dose | Key Findings | Reference(s) |

| Apolipoprotein E-Deficient (ApoE-/-) Mice | 25 weeks | Not specified | - Reduced atherosclerotic lesion surface area and thickness | |

| Hypertensive Patients (Clinical Study) | 12 weeks | 20 mg/day | - Significantly reduced serum hs-CRP, hs-TNF-α, IL-6, and MCP-1 |

Table 3: Effects of Olmesartan on Inflammatory and Oxidative Stress Markers

| Animal Model/Study Type | Duration of Treatment | Olmesartan Dose | Key Findings | Reference(s) |

| Renovascular Hypertensive Rats (2K1C) | 7 weeks | 10 mg/kg/day | - Significantly reduced IL-6 levels in serum and cardiac tissue | |

| Experimental Autoimmune Myocarditis (Rats) | 21 days | 10 mg/kg/day | - Suppressed myocardial protein expressions of inflammatory markers | |

| Hypertensive Patients (EUTOPIA Trial) | 6 weeks | 20 mg/day | - Reduced serum hs-CRP by 15%- Reduced serum hs-TNF-α by 8.9%- Reduced serum IL-6 by 14.0%- Reduced serum MCP-1 by 6.5% |

Experimental Protocols

This section provides an overview of the methodologies for key preclinical experiments cited in this guide.

Spontaneously Hypertensive Rat (SHR) Model of Cardiac Hypertrophy

-

Animals: Male spontaneously hypertensive rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

-

Treatment: Olmesartan medoxomil (e.g., 2.5 mg/kg/day) or vehicle is administered daily by oral gavage for a specified duration (e.g., 3 months).

-

Blood Pressure Measurement: Systolic blood pressure is monitored periodically using a non-invasive tail-cuff method.

-

Echocardiography: Transthoracic echocardiography is performed to assess cardiac structure and function, including left ventricular dimensions, wall thickness, and ejection fraction.

-

Histological Analysis: Hearts are excised, weighed, and fixed. Paraffin-embedded sections are stained with Masson's trichrome to assess the degree of cardiac fibrosis.

-

Molecular Analysis: Left ventricular tissue is used for Western blotting to determine the protein expression of markers for hypertrophy (e.g., ANP, BNP) and fibrosis (e.g., collagen I, TGF-β).

Transverse Aortic Constriction (TAC) Mouse Model of Pressure Overload

-

Animals: Male C57BL/6 mice.

-

Surgical Procedure: Mice are anesthetized, and a thoracotomy is performed. The transverse aorta is ligated between the innominate and left common carotid arteries using a suture tied against a needle of a specific gauge (e.g., 27-gauge) to create a defined stenosis. Sham-operated animals undergo the same procedure without aortic ligation.

-

Treatment: Olmesartan medoxomil or vehicle is administered, often via drinking water or oral gavage, starting at a specified time point relative to the surgery.

-

Functional Assessment: Echocardiography is used to monitor cardiac function and the development of hypertrophy over time.

-

Endpoint Analysis: At the end of the study, hearts are collected for gravimetric analysis (heart weight to body weight ratio), histological assessment of fibrosis, and molecular analysis of hypertrophic and fibrotic signaling pathways.

Renovascular Hypertensive Rat (2K1C) Model

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Surgical Procedure: Under anesthesia, the left renal artery is exposed, and a silver or titanium clip with a specific internal diameter is placed around the artery to induce stenosis. The contralateral kidney remains untouched. Sham-operated rats undergo a similar procedure without clip placement.

-

Treatment: Olmesartan medoxomil (e.g., 10 mg/kg/day) or vehicle is administered by oral gavage for the study duration.

-

Blood Pressure Monitoring: Blood pressure is measured regularly using the tail-cuff method.

Signaling Pathways

Olmesartan's cardiovascular protective effects are mediated through the modulation of several key intracellular signaling pathways.

Angiotensin II Type 1 Receptor (AT1R) Signaling

The primary mechanism of olmesartan is the blockade of the AT1R, which prevents Angiotensin II from activating downstream signaling cascades that promote vasoconstriction, inflammation, and fibrosis.

Transforming Growth Factor-β-activated Kinase 1 (TAK1) / p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

This pathway is implicated in cardiac hypertrophy and fibrosis. Olmesartan has been shown to inhibit this pathway.

Phosphoinositide 3-kinase (PI3K) / Akt / Endothelial Nitric Oxide Synthase (eNOS) Pathway

This pathway is crucial for endothelial cell survival and function. Olmesartan can positively modulate this pathway, contributing to its beneficial effects on the endothelium.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Olmesartan can suppress the activation of this pathway, leading to its anti-inflammatory effects.

Conclusion

The preclinical data for olmesartan medoxomil provide a strong foundation for its clinical efficacy in hypertension and its potential for broader cardiovascular protection. The consistent findings across various animal models of cardiac hypertrophy, heart failure, and atherosclerosis demonstrate its robust beneficial effects on the cardiovascular system. The elucidation of its mechanisms of action, including the modulation of key signaling pathways involved in inflammation, fibrosis, and endothelial function, offers valuable insights for ongoing and future research in cardiovascular pharmacology. This technical guide serves as a comprehensive resource for scientists and researchers, summarizing the critical preclinical evidence that underpins the cardiovascular therapeutic profile of olmesartan.

References

- 1. Olmesartan medoxomil: current status of its use in monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Olmesartan attenuates cardiac hypertrophy and improves cardiac diastolic function in spontaneously hypertensive rats through inhibition of calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Olmesartan Medoxomil

Introduction

Olmesartan (B1677269) Medoxomil is a potent and selective angiotensin II type 1 (AT₁) receptor antagonist used in the treatment of hypertension.[1][2][3] It is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan, upon absorption in the gastrointestinal tract.[1] The synthesis and purification of Olmesartan Medoxomil require stringent control over reaction conditions and impurity profiles to ensure the final active pharmaceutical ingredient (API) meets the high-purity standards required for therapeutic use.[1][4] This document provides a detailed protocol for the synthesis and purification of Olmesartan Medoxomil, intended for researchers, scientists, and drug development professionals.

I. Chemical Synthesis Protocol

The synthesis of Olmesartan Medoxomil is a multi-step process that involves the assembly of the imidazole (B134444) and biphenyl-tetrazole moieties, followed by esterification and deprotection. A commercially viable process achieves a high purity of 99.9% with an overall yield of 62%.[1]

Key Synthetic Intermediates:

-

Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

-

4-[2-(Trityltetrazol-5-yl)phenyl]benzyl bromide

-

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (Medoxomil chloride)

Experimental Protocol

Step 1: Synthesis of Trityl Olmesartan Ethyl Ester (4)

-

To a solution of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (100 kg) in N,N-Dimethylacetamide (300 L), add powdered anhydrous potassium carbonate (72 kg).[1]

-

Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (227.5 kg) at 25–30°C.[1]

-

Raise the temperature of the reaction mixture to 40–45°C and stir for 12 hours.[1]

-

After completion of the reaction, add acetone (B3395972) (700 L) to the reaction mass at 35-40°C, resulting in a slurry.

-

Cool the slurry to 0–5°C and stir for 30 minutes before filtering the product.

-

The resulting intermediate is Trityl Olmesartan Ethyl Ester.

Step 2: Synthesis of Trityl Olmesartan Medoxomil (7)

-

A solution of Trityl Olmesartan Ethyl Ester (200 kg) is prepared in a mixture of tetrahydrofuran (B95107) (1200 L) and ethanol (B145695) (200 L).[1]

-

To this, add a pre-cooled aqueous solution of sodium hydroxide (B78521) (11.73 kg in 50 L of demineralized water) at 10–15°C and stir for 5 hours for saponification.[1]

-

Concentrate the reaction mass below 20°C under reduced pressure to obtain Trityl Olmesartan sodium salt as a thick oily mass.[1]

-

This is followed by esterification with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride in the presence of catalytic sodium iodide (3% w/w) in N,N-Dimethylacetamide.[1]

-

The reaction yields Trityl Olmesartan Medoxomil with a purity of ≥99.5% by HPLC.[1]

-

The product is worked up by adding water and extracting with an organic solvent. The organic layer is concentrated, and the product is crystallized from a suitable solvent system like diisopropyl ether.[1]

Step 3: Synthesis of Olmesartan Medoxomil (1)

-

Suspend Trityl Olmesartan Medoxomil (175 kg) in 75% v/v aqueous acetic acid (875 L) and stir at 25–30°C for 10 hours for detritylation.[1]

-

Filter the byproduct, trityl alcohol, through hyflo and wash with 75% v/v aqueous acetic acid (200 L).[1]

-

Add methylene (B1212753) chloride (1225 L) and demineralized water (875 L) to the filtrate at 20–30°C and stir for 15 minutes.[1]

-

Separate the layers and wash the organic layer with water.

-

Concentrate the organic layer to obtain crude Olmesartan Medoxomil.

Synthesis Pathway Diagram

Caption: Chemical synthesis route for Olmesartan Medoxomil.

II. Purification Protocol

The crude Olmesartan Medoxomil obtained from the synthesis contains impurities, most notably olmesartan acid, which is formed by the hydrolysis of the ester bond.[5] Purification is crucial to reduce these impurities to acceptable levels (e.g., olmesartan acid < 0.1%).[6] Recrystallization is a common and effective method for purification.

Experimental Protocol: Recrystallization

-

Dissolve the crude Olmesartan Medoxomil in a suitable organic solvent, such as acetone, by heating. A mixture of a C₃-₆ ketone and water is often used.[5]

-

For instance, a slurry of crude Olmesartan Medoxomil in acetone (7.5 volumes) is heated to reflux for 1.5 hours.[5]

-

The solution can be treated with activated carbon to remove colored impurities and then filtered hot through a bed of hyflo.[1]

-

An anti-solvent, typically water, is then added to the solution to induce crystallization.[5][7] The amount of water added is preferably about 0.5 to 2 volumes relative to the ketone.[5]

-

Cool the mixture to a lower temperature (e.g., 0–5°C) to maximize the precipitation of the purified product.[1][7]

-

Stir the resulting slurry for a period (e.g., 30 minutes to 1 hour) to allow for complete crystallization.[1][5]

-

Recover the purified Olmesartan Medoxomil crystals by filtration.

-

Wash the crystals with a cold solvent or solvent mixture.

-

Dry the product under reduced pressure at a suitable temperature (e.g., 45°C) to afford pure Olmesartan Medoxomil as a white crystalline powder.[1][5]

-

A final wash with demineralized water can be performed to reduce residual solvents like acetone to below 1000 ppm.[1]

Overall Workflow Diagram

Caption: General workflow from synthesis to final API.

III. Data Presentation

Table 1: Summary of Synthesis Steps and Yields

| Step No. | Reaction | Key Reagents | Solvent | Yield (%) | Purity by HPLC (%) | Reference |

| 1 | N-Alkylation | K₂CO₃ | N,N-Dimethylacetamide | ~90% | >99% | [1] |

| 2 | Saponification & Esterification | NaOH, Medoxomil Chloride, NaI | THF/Ethanol, DMAc | ~90% | ≥99.5% | [1] |

| 3 | Deprotection | Aqueous Acetic Acid | Methylene Chloride | - | - | [1] |

| Overall | - | - | - | ~62% | - | [1] |

Table 2: Purification Protocols and Outcomes

| Method | Solvent System | Key Steps | Final Purity (%) | Olmesartan Acid Impurity (%) | Yield (%) | Reference |

| Recrystallization 1 | Acetone / Water | Dissolve in hot acetone, add water, cool to 0-5°C, filter. | 99.9% | < 0.1% | 90% | [1][5] |

| Recrystallization 2 | Acetone | Slurry in acetone, heat to reflux, cool, filter. | >99.5% | 0.06% | 91% | [5] |

| Recrystallization 3 | Ethyl Acetate | Dissolve in ethyl acetate, adjust pH to 7.25-7.5 with NaHCO₃, crystallize. | 99.63% | 0.017% | 80% | [6] |

| Recrystallization 4 | Methanol / Petroleum Ether | Dissolve in refluxing methanol, add petroleum ether, cool to 10°C. | 99.93% | Not specified | 85% | [8] |

IV. Impurity Profile

The control of impurities is critical in the synthesis of Olmesartan Medoxomil. Common process-related impurities include:

-

Olmesartan Acid: Formed by hydrolysis of the medoxomil ester.[4]

-

Regioisomers: N-1 and N-2 medoxomil derivatives can form during alkylation.[9]

-

Other Impurities: 4-acetyl olmesartan, 5-acetyl olmesartan, and dehydro olmesartan have also been identified.[4][10]

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential for monitoring the levels of these impurities throughout the synthesis and purification process.[11][12] The protocols described herein are designed to minimize the formation of these impurities and effectively remove them during purification to yield an API that meets regulatory standards.[1]

References

- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Olmesartan Medoxomil synthesis - chemicalbook [chemicalbook.com]

- 3. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. WO2006029057A1 - Purification of olmesartan medoxomil - Google Patents [patents.google.com]

- 6. A Novel Process For Purification Of Olmesartan Medoxomil [quickcompany.in]

- 7. CN102850333A - Olmesartan medoxomil crystal and preparation method thereof - Google Patents [patents.google.com]

- 8. Purification method of olmesartan - Eureka | Patsnap [eureka.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

Application Notes and Protocols for HPLC Analysis of Olmesartan Medoxomil and Its Impurities

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Olmesartan Medoxomil and its impurities using High-Performance Liquid Chromatography (HPLC). The provided methodologies are based on established and validated techniques to ensure accurate and reproducible results, crucial for quality control and stability studies in the pharmaceutical industry.

Introduction

Olmesartan Medoxomil is an angiotensin II receptor blocker used to treat hypertension. As with any active pharmaceutical ingredient (API), it is critical to identify and quantify any impurities that may be present in the bulk drug or arise during storage and formulation. HPLC is a powerful analytical technique widely used for this purpose. This document outlines various HPLC methods for the separation and quantification of Olmesartan Medoxomil and its process-related impurities and degradation products.

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[1][2] Olmesartan Medoxomil has been shown to be susceptible to degradation under acidic, basic, and oxidative stress conditions.[1]

HPLC Methods for Impurity Profiling

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Olmesartan Medoxomil and its impurities. The choice of method may depend on the specific impurities being targeted and the available instrumentation.

Method 1: Isocratic RP-HPLC

This method is suitable for the routine analysis and separation of Olmesartan Medoxomil from its major degradation products.

Table 1: Chromatographic Conditions for Isocratic RP-HPLC Analysis

| Parameter | Condition |

| Column | Symmetry C18 (150 mm × 4.6 mm, 5 µm)[1][3][4] |

| Mobile Phase | Acetonitrile (B52724) : 0.02 M Na2HPO4 (45:55 v/v), pH 7 adjusted with orthophosphoric acid[3][4] |

| Flow Rate | 1.0 mL/min[3][4] |

| Detection Wavelength | 240 nm[3][4] |

| Injection Volume | 20 µL[3][4] |

| Temperature | Room Temperature[3][4] |

Method 2: Gradient RP-HPLC for Multiple Impurities

For the separation of a wider range of impurities, including process-related impurities (Imp-A to Imp-G), a gradient method is often preferred.

Table 2: Chromatographic Conditions for Gradient RP-HPLC Analysis

| Parameter | Condition |

| Column | Kromasil C18 (150 x 4.6mm, 5µm)[5][6] |

| Mobile Phase A | Buffer (4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine (B128534) in 1000 mL of water, pH 4.0 with orthophosphoric acid)[5] |

| Mobile Phase B | Acetonitrile[5] |

| Gradient Program | Not explicitly detailed in the search results, but a typical gradient would involve increasing the proportion of Mobile Phase B over time. |

| Flow Rate | Not explicitly detailed. |

| Detection Wavelength | 225 nm[5] |

| Injection Volume | Not explicitly detailed. |

| Temperature | Not explicitly detailed. |

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products that could form under various stress conditions.[1][7]

Stress Conditions

Olmesartan Medoxomil should be subjected to the following stress conditions as per ICH guidelines:

-

Acid Hydrolysis: 1 N HCl at 60°C.[1]

-

Base Hydrolysis: 1 N NaOH at 60°C.[1]

-

Oxidative Degradation: 3% H2O2 at 60°C.[1]

-

Thermal Degradation: 60°C.[1]

-

Photolytic Degradation: As per ICH Q1B guidelines.[1]

Olmesartan Medoxomil has shown significant degradation under acid hydrolysis, base hydrolysis, and oxidative conditions.[1] The drug was found to be relatively stable under thermal and photolytic stress.[1]

Sample Preparation for Forced Degradation

A general procedure for preparing samples for forced degradation studies is as follows:

-

Accurately weigh about 10 mg of Olmesartan Medoxomil into a suitable volumetric flask.[2]

-

Add the respective stressor solution (e.g., 1 N HCl, 1 N NaOH, or 3% H2O2).[2]

-

Keep the solution under the specified conditions (e.g., 60°C) for a defined period (e.g., 8 hours).[2]

-

After the stress period, neutralize the solution if necessary (e.g., acid-stressed sample with NaOH and base-stressed sample with HCl).[3]

-

Dilute the solution to a suitable concentration with the mobile phase or a suitable diluent.[2][3]

-

Filter the solution through a 0.45 µm filter before injecting it into the HPLC system.

Experimental Protocols

Protocol for Isocratic RP-HPLC Analysis

Objective: To quantify Olmesartan Medoxomil and its degradation products.

Materials:

-

Olmesartan Medoxomil reference standard and sample

-

Acetonitrile (HPLC grade)

-

Sodium dihydrogen phosphate (B84403) (Na2HPO4)

-

Orthophosphoric acid

-

High-purity water

-

HPLC system with UV detector

-

Symmetry C18 column (150 mm × 4.6 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Prepare a 0.02 M solution of Na2HPO4 in high-purity water.

-

Mix acetonitrile and the 0.02 M Na2HPO4 solution in a 45:55 (v/v) ratio.

-

Adjust the pH of the mobile phase to 7.0 using orthophosphoric acid.

-

Degas the mobile phase before use.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of Olmesartan Medoxomil reference standard in the mobile phase to obtain a known concentration.

-

-

Sample Solution Preparation:

-

Accurately weigh and dissolve the Olmesartan Medoxomil sample in the mobile phase to obtain a concentration similar to the standard solution.

-

-

Chromatographic Analysis:

-

Set up the HPLC system with the conditions specified in Table 1.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and determine the peak areas for Olmesartan Medoxomil and its impurities.

-

Data Analysis:

Calculate the percentage of each impurity using the following formula:

Workflow for HPLC Analysis of Olmesartan Medoxomil

References

- 1. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 2. ijpsr.com [ijpsr.com]

- 3. ajpaonline.com [ajpaonline.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. hrcak.srce.hr [hrcak.srce.hr]

Application Notes & Protocols for the Quantification of Olmesartan Medoxomil

These application notes provide detailed methodologies for the quantitative analysis of Olmesartan Medoxomil in bulk drug and pharmaceutical formulations using UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

UV-Visible Spectrophotometric Method

This method offers a simple, rapid, and cost-effective approach for the quantification of Olmesartan Medoxomil.

Principle

Olmesartan Medoxomil exhibits strong absorbance in the ultraviolet (UV) region. The concentration of the drug is determined by measuring its absorbance at a specific wavelength (λmax) and correlating it with a standard calibration curve.

Experimental Protocol

1. Materials and Reagents:

-

Olmesartan Medoxomil reference standard

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Distilled water

-

Pharmaceutical formulation (tablets) containing Olmesartan Medoxomil

2. Instrumentation:

-

UV-Visible Spectrophotometer with a 1 cm quartz cuvette

3. Preparation of Standard Stock Solution:

-

Accurately weigh 10 mg of Olmesartan Medoxomil reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in a suitable solvent, such as methanol or a mixture of acetonitrile and water (e.g., 80:20 v/v), and make up the volume to the mark.[1] This yields a stock solution of 100 µg/mL.

4. Determination of λmax (Wavelength of Maximum Absorbance):

-

From the standard stock solution, prepare a working solution of approximately 20 µg/mL by diluting with the chosen solvent.[2]

-

Scan this solution in the UV range of 200-400 nm against a solvent blank.

-

The wavelength at which maximum absorbance is observed is the λmax. For Olmesartan Medoxomil, the λmax is typically found around 257-258 nm.[1][2]

5. Preparation of Calibration Curve:

-

Prepare a series of dilutions from the standard stock solution to obtain concentrations in the range of 2-24 µg/mL.[1][2]

-

Measure the absorbance of each dilution at the determined λmax.

-

Plot a graph of absorbance versus concentration. A linear relationship should be observed.

6. Preparation of Sample Solution (from Tablets):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Olmesartan Medoxomil and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of the solvent, sonicate for 15 minutes, and then make up the volume to the mark with the solvent.

-

Filter the solution through a suitable filter paper (e.g., Whatman filter paper #41).[1]

-

From the filtrate, make a suitable dilution to obtain a final concentration within the calibration curve range (e.g., 10 µg/mL).[1]

7. Quantification:

-

Measure the absorbance of the sample solution at the λmax.

-

Determine the concentration of Olmesartan Medoxomil in the sample solution from the calibration curve.

-

Calculate the amount of Olmesartan Medoxomil in the tablet formulation.

Quantitative Data Summary

| Parameter | UV-Spectrophotometry | Reference |

| λmax | 257 nm, 258 nm | [1][2] |

| Linearity Range | 2-20 µg/mL, 2-24 µg/mL | [1][2] |

| Correlation Coefficient (r²) | > 0.999 | [1][3] |

| Accuracy (% Recovery) | 100.4% - 102.55% | [2] |

| Precision (%RSD) | < 2% | [2] |

| Limit of Detection (LOD) | Sub-microgram level | [2] |

| Limit of Quantification (LOQ) | Sub-microgram level | [2] |

High-Performance Liquid Chromatography (HPLC) Method

This stability-indicating HPLC method provides a more selective and sensitive approach for the quantification of Olmesartan Medoxomil, capable of separating the drug from its degradation products.

Principle